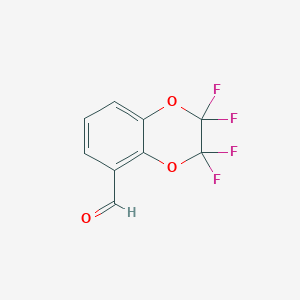2,2,3,3-Tetrafluoro-1,4-benzodioxane-5- carboxaldehyde
CAS No.: 119922-99-5
Cat. No.: VC7903241
Molecular Formula: C9H4F4O3
Molecular Weight: 236.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 119922-99-5 |
|---|---|
| Molecular Formula | C9H4F4O3 |
| Molecular Weight | 236.12 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-4H |
| Standard InChI Key | VENUCPDYGRACGX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O |
| Canonical SMILES | C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2,2,3,3-tetrafluoro-1,4-benzodioxane-5-carboxaldehyde is C₉H₄F₄O₃, with a molecular weight of 252.12 g/mol. The benzodioxane ring system consists of a six-membered dioxane ring fused to a benzene moiety, with fluorine atoms occupying the 2 and 3 positions. The carboxaldehyde group at position 5 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions.
Key Structural Features:
-
Fluorine Substitution: The tetrafluoro configuration at positions 2 and 3 significantly increases the compound’s lipophilicity and metabolic stability, as fluorine’s electronegativity strengthens carbon-fluorine bonds and reduces susceptibility to enzymatic degradation.
-
Aldehyde Functionality: The carboxaldehyde group serves as a versatile handle for chemical modifications, facilitating the synthesis of Schiff bases, hydrazones, and other derivatives.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄F₄O₃ |
| Molecular Weight | 252.12 g/mol |
| CAS Registry Number | 159276-63-8 (6-isomer) |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
| Melting Point | Not reported in open literature |
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis of fluorinated benzodioxane-carboxaldehydes typically involves sequential fluorination and functionalization steps:
-
Benzodioxane Precursor Formation:
-
A diol precursor undergoes cyclization with a fluorinated aromatic compound under acidic conditions to form the benzodioxane scaffold.
-
Example: Reaction of catechol derivatives with 1,2-difluoroethylene glycol in the presence of sulfuric acid.
-
-
Fluorination:
-
Fluorinating agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduce fluorine atoms at positions 2 and 3.
-
Reaction conditions: Temperatures between −10°C and 25°C, anhydrous environments to prevent hydrolysis.
-
-
Aldehyde Introduction:
-
Vilsmeier-Haack formylation or Friedel-Crafts acylation introduces the carboxaldehyde group at the desired position.
-
For example, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the aldehyde functionality.
-
Industrial-Scale Production
Industrial methods prioritize efficiency and yield through:
-
Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time), reducing side reactions.
-
Automated Purification Systems: Chromatography and crystallization techniques ensure high purity (>95%) for research and pharmaceutical applications.
Chemical Reactivity and Derivative Formation
The compound’s reactivity centers on its aldehyde group and fluorinated ring:
Aldehyde-Driven Reactions
-
Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃ under acidic conditions.
-
Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.
-
Nucleophilic Additions: Forms imines with amines or hydrazones with hydrazines, useful in drug design.
Fluorine-Specific Reactivity
-
Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms at positions 2 and 3 activate the ring for substitution with alkoxides or amines.
-
Electrophilic Substitution: Limited due to fluorine’s deactivating effects, but feasible under strong Lewis acid catalysis.
Applications in Scientific Research
Medicinal Chemistry
-
Drug Candidate Synthesis: The aldehyde group enables conjugation with pharmacophores, enhancing target affinity. Derivatives have shown promise as enzyme inhibitors (e.g., kinase inhibitors in cancer therapy).
-
Prodrug Development: Fluorination improves blood-brain barrier penetration, making the compound valuable in central nervous system (CNS) drug design.
Materials Science
-
Polymer Modification: Incorporation into polymer backbones enhances thermal stability and chemical resistance.
-
Liquid Crystals: Fluorinated benzodioxanes contribute to low-temperature mesophases in display technologies.
Biological Studies
-
Fluorine Tracing: The compound’s stability allows use as a tracer in metabolic pathway studies.
-
Protein Labeling: Aldehyde groups form stable Schiff bases with lysine residues, enabling protein conjugation.
Biological Activity and Mechanisms
Antimicrobial Effects
-
Bacterial Growth Inhibition: Fluorine’s electronegativity disrupts microbial cell membrane integrity, showing efficacy against Gram-positive pathogens.
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| 2,2,3,3-Tetrafluoro-1,4-benzodioxane | Lacks aldehyde group; reduced reactivity | Solvent additive |
| 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | Bromine enables cross-coupling reactions | Organic synthesis |
| 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde | Acetaldehyde chain; enhanced flexibility | Polymer chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume